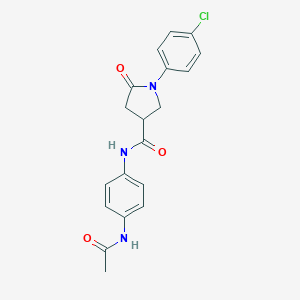
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as ACPCA, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. The inhibition of FAAH by ACPCA leads to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Mécanisme D'action
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide acts as a potent and selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been shown to inhibit the activity of other enzymes, including monoacylglycerol lipase (MAGL) and alpha/beta-hydrolase domain-containing protein 6 (ABHD6), which are involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG), in the brain and peripheral tissues. This compound has also been shown to increase the levels of other lipid mediators, including prostaglandins and leukotrienes, which are involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid signaling pathways. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its potential off-target effects, including inhibition of other enzymes involved in lipid metabolism.
Orientations Futures
There are several potential future directions for research on N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of FAAH, which may have improved therapeutic potential. Another area of interest is the investigation of the effects of this compound on other physiological systems, including the immune system and the cardiovascular system. Finally, the potential use of this compound in combination with other drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, should be investigated.
Méthodes De Synthèse
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-acetamidophenylboronic acid with 4-chlorobenzaldehyde, followed by cyclization with pyrrolidine-3-carboxylic acid. Another method involves the condensation of 4-acetamidophenylamine with 4-chlorobenzoyl chloride, followed by cyclization with pyrrolidine-3-carboxylic acid. Both methods have been shown to yield this compound with high purity and yield.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, inflammation, anxiety, and depression. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. This compound has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
Propriétés
Formule moléculaire |
C19H18ClN3O3 |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)21-15-4-6-16(7-5-15)22-19(26)13-10-18(25)23(11-13)17-8-2-14(20)3-9-17/h2-9,13H,10-11H2,1H3,(H,21,24)(H,22,26) |
Clé InChI |
KYNQBFFQEMULDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B271129.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B271130.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)





